2-(benzylthio)-N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide
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Overview
Description
2-(benzylthio)-N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxazolidinone ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the oxazolidinone ring with a chlorophenyl group, often using a chlorinating agent such as thionyl chloride.
Attachment of the benzylthio group: This is typically done through a nucleophilic substitution reaction, where a benzylthiol reacts with an appropriate electrophile.
Formation of the acetamide linkage: The final step involves the reaction of the intermediate compound with an acylating agent to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzylthio)-N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the benzylthio and chlorophenyl groups can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2-(benzylthio)-N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide: Similar structure with a different position of the chlorine atom.
2-(benzylthio)-N-((3-(3-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide: Similar structure with a fluorine atom instead of chlorine.
2-(benzylthio)-N-((3-(3-bromophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide: Similar structure with a bromine atom instead of chlorine.
Uniqueness
2-(benzylthio)-N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the chlorophenyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S/c20-15-7-4-8-16(9-15)22-11-17(25-19(22)24)10-21-18(23)13-26-12-14-5-2-1-3-6-14/h1-9,17H,10-13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWQDPDCNGUXDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=CC=C2)Cl)CNC(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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